molecular formula C16H19NO4 B599815 Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 134575-38-5

Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B599815
CAS No.: 134575-38-5
M. Wt: 289.331
InChI Key: XIDIYCYNFZXXRZ-OCZCAGDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate is a complex organic compound that belongs to the class of azabicyclohexane derivatives. These compounds are known for their unique bicyclic structure, which imparts significant biological and chemical properties. This compound is often used in pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions. One common method is the rhodium-catalyzed cyclopropanation of alkenes with diazo compounds . This reaction is stereoselective and can produce either exo- or endo-isomers depending on the reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs metal-catalyzed cyclization of enynes. This method is efficient and allows for the simultaneous formation of both rings in the bicyclic structure . The use of transition metal catalysts, such as rhodium or ruthenium, is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the benzyl and ethyl groups enhances its lipophilicity and ability to cross the blood-brain barrier, making it a valuable compound in neurological research .

Properties

IUPAC Name

3-O-benzyl 6-O-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-20-15(18)14-12-8-17(9-13(12)14)16(19)21-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEJHXZQYANNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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